molecular formula C17H17Cl2N5O4 B13787799 N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline CAS No. 67748-83-8

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline

Cat. No.: B13787799
CAS No.: 67748-83-8
M. Wt: 426.3 g/mol
InChI Key: KYKMLKXXMFAYFZ-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline is a nitrogen mustard derivative featuring a Schiff base (imine) linkage between a 2,4-dinitroaniline moiety and a bis(2-chloroethyl)amino-substituted benzylidene group. The (E)-configuration of the imine bond ensures spatial orientation critical for its biological activity. This compound combines two pharmacophores:

  • 2,4-Dinitroaniline: A nitroaromatic group known for its electron-withdrawing properties, enabling reductive activation under hypoxic conditions .
  • Bis(2-chloroethyl)amino group: A nitrogen mustard alkylating agent that cross-links DNA upon activation .

The compound’s design aligns with hypoxia-selective antitumor agents, where nitro groups act as prodrug triggers under low-oxygen environments (e.g., solid tumors), releasing cytotoxic alkylating species .

Properties

CAS No.

67748-83-8

Molecular Formula

C17H17Cl2N5O4

Molecular Weight

426.3 g/mol

IUPAC Name

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C17H17Cl2N5O4/c18-7-9-22(10-8-19)14-3-1-13(2-4-14)12-20-21-16-6-5-15(23(25)26)11-17(16)24(27)28/h1-6,11-12,21H,7-10H2/b20-12+

InChI Key

KYKMLKXXMFAYFZ-UDWIEESQSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline typically involves multiple steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with 2,4-dinitroaniline under specific conditions to form the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-efficiency reactors and purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly involving the nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine compounds.

Scientific Research Applications

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline involves its interaction with DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the disruption of DNA synthesis and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Nitroaniline Mustards with Carboxamide Linkers

Key Compound: SN 23862 (5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide)

  • Structural Difference : Replaces the Schiff base with a carboxamide linker.
  • Reduction Potential: E₁/₂ ≈ -450 mV (vs. NHE), optimal for hypoxic activation .
  • Cytotoxicity : 60–70-fold selectivity for hypoxic vs. aerobic cells in UV4 cell lines .
  • Aqueous Solubility : Enhanced via hydrophilic carboxamide side chains, improving pharmacokinetics .

Comparison: The Schiff base in the target compound may reduce aqueous solubility compared to SN 23862 but could increase lipophilicity, enhancing membrane permeability.

Aziridine-Based Nitro Compounds

Key Compound : CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide)

  • Structural Difference: Aziridine ring instead of bis(2-chloroethyl)amino group.
  • Reduction Potential: Similar to SN 23862 but less hypoxia-selective (3.6-fold selectivity) .
  • Mechanism : Activated by DT diaphorase, leading to aerobic toxicity .

However, its reliance on hypoxia-selective activation may limit efficacy in tumors with high DT diaphorase expression.

Dinitroaniline Tubulin Inhibitors

Key Compounds :

  • 2,4-Dinitro-N-(pyridin-3-ylmethyl)aniline
  • N-(3-morpholin-4-ylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline

Structural Differences: Lack bis(2-chloroethyl)amino groups; instead, they feature pyridyl or morpholine substituents.

  • Activity : Bind plant/protozoan tubulin, disrupting microtubule dynamics .

Comparison :
The target compound’s nitrogen mustard moiety adds alkylating capability, broadening its mechanism beyond tubulin inhibition. This dual action may enhance antitumor efficacy but increase systemic toxicity.

Schiff Base Derivatives

Key Compound: N-{(E)-[4-(Dimethylamino)phenyl]methylidene}-2,3-dimethylaniline

  • Structural Difference: Substituted with dimethylamino and methyl groups instead of nitro and nitrogen mustard groups.
  • Application : Primarily studied for crystallography and weak C–H⋯N interactions .

Comparison: The target compound’s nitro and bis(2-chloroethyl)amino groups confer redox activity and cytotoxicity absent in non-nitrated Schiff bases.

Data Tables

Table 1. Comparative Properties of Nitroaniline Mustards

Compound Reduction Potential (E₁/₂ vs. NHE) Hypoxic Selectivity (Fold) Aqueous Solubility Key Functional Groups
Target Compound Not reported Predicted high Likely low Schiff base, bis(2-chloroethyl)
SN 23862 -450 mV 60–70 High Carboxamide, bis(2-chloroethyl)
CB 1954 -450 mV 3.6 Moderate Aziridine, carboxamide

Table 2. Cytotoxicity Mechanisms

Compound Primary Mechanism Secondary Mechanism
Target Compound DNA alkylation (mustard) Hypoxia-selective activation
SN 23862 DNA alkylation (mustard) Hypoxia-selective activation
Dinitroaniline Tubulin Inhibitors Microtubule disruption N/A

Research Findings and Challenges

  • Hypoxic Activation : The target compound’s 2,4-dinitroaniline group is expected to undergo nitroreductase-mediated reduction in hypoxic environments, releasing the active nitrogen mustard. This mechanism mirrors SN 23862 but with structural modifications affecting pharmacokinetics .
  • Toxicity Profile: Bis(2-chloroethyl)amino groups confer potent DNA cross-linking but risk myelosuppression. Structural optimization (e.g., hydrophilic linkers) may mitigate this .
  • Synthetic Complexity : The Schiff base linkage introduces synthetic challenges, including stability under physiological conditions.

Biological Activity

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline, commonly referred to as a nitrogen mustard derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is characterized by its structural components which include a bis(2-chloroethyl)amino group known for its cytotoxic properties and a dinitroaniline moiety that may enhance its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C18H18Cl2N4O3, and it has a CAS number of 58634-55-2. The compound's structure features a central phenyl ring substituted with a bis(2-chloroethyl)amino group and a dinitroaniline moiety, which are crucial for its biological activity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of histone deacetylases (HDACs). HDACs play a significant role in cancer cell proliferation and survival. Inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression that promotes apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Key Findings from Research Studies

  • Antitumor Activity :
    • In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent cytotoxicity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) with an IC50 of 17.25 μM .
  • Xenograft Model Studies :
    • In vivo studies using xenograft models demonstrated that this compound could inhibit tumor growth effectively. One report indicated a tumor growth inhibition (TGI) rate of approximately 48.89% in treated groups compared to control groups .
  • Apoptosis Induction :
    • Further investigations into the mechanisms revealed that the compound promotes apoptosis in cancer cells and induces G2/M phase cell cycle arrest, contributing to its antitumor efficacy .

Comparative Analysis of Related Compounds

Compound NameCAS NumberIC50 (μM)TGI (%)Mechanism
This compound58634-55-21.3048.89HDAC Inhibition
SAHA149647-78-917.2548.13HDAC Inhibition

Case Studies

Case Study 1: Efficacy in Liver Cancer
A study focusing on HepG2 cells highlighted the compound's ability to induce apoptosis and inhibit cell proliferation effectively. The results from both in vitro and in vivo models suggest that this compound could serve as a potent therapeutic agent against liver cancer.

Case Study 2: Combination Therapy
Research has also explored the potential of combining this compound with other chemotherapeutic agents such as taxol and camptothecin, showing enhanced anticancer activity when used together .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.